

In-depth Spectroscopic Analysis of 3,4,5-Trimethoxybenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 3,4,5-Trimethoxybenzonitrile

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For Immediate Release – This technical guide offers a comprehensive overview of the spectroscopic data for **3,4,5-Trimethoxybenzonitrile**, a key building block in organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document provides detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and a workflow visualization to support compound identification and characterization.

Spectroscopic Data Summary

The structural attributes of **3,4,5-Trimethoxybenzonitrile** have been elucidated through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses, providing a concise and accessible reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (Proton NMR) Data

The ^1H NMR spectrum of **3,4,5-Trimethoxybenzonitrile** is characterized by its simplicity, showing distinct signals for the aromatic and methoxy protons. The symmetry of the molecule results in a single signal for the two aromatic protons. The methoxy groups at the C3 and C5 positions are equivalent, while the C4 methoxy group shows a slightly different chemical shift.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.87	s	2H	H-2, H-6 (Aromatic)
3.90	s	3H	C4-OCH ₃
3.88	s	6H	C3, C5-OCH ₃

Spectrum acquired in CDCl₃ at 400 MHz.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts are consistent with a substituted aromatic nitrile.

Chemical Shift (δ) ppm	Assignment
153.0	C-3, C-5
149.0	C-4
126.5	C-2, C-6
119.3	C≡N (Nitrile)
114.0	C-1
56.2	C3, C5 -OCH ₃
56.1	C4 -OCH ₃

Note: Assignments are based on predictive models and data from similar structures, as a definitive published spectrum with full assignments was not available.

Infrared (IR) Spectroscopy

The IR spectrum of **3,4,5-Trimethoxybenzonitrile** displays characteristic absorption bands corresponding to the functional groups present in the molecule. The most prominent feature is the sharp, strong absorption of the nitrile group.

Wavenumber (cm ⁻¹)	Assignment	Intensity
2226	C≡N stretch (Nitrile)[1]	Strong
~2940-2840	C-H stretch (Methoxy)	Medium
~1590, 1500, 1465	C=C stretch (Aromatic ring)	Medium-Strong
~1250, 1130	C-O stretch (Aryl ether)	Strong

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **3,4,5-Trimethoxybenzonitrile** shows a clear molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity (%)	Assignment
193	100.0	[M] ⁺ (Molecular Ion)
178	69.5	[M-CH ₃] ⁺
150	32.5	[M-CH ₃ -CO] ⁺
135	34.0	[M-C ₂ H ₆ O] ⁺
120	25.1	[M-CH ₃ -CO-CH ₂ O] ⁺
118	20.1	[M-C ₃ H ₇ O ₂] ⁺
64	34.4	C ₅ H ₄ ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the presented spectroscopic data, designed to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **3,4,5-Trimethoxybenzonitrile** powder was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

- Instrumentation and Data Acquisition: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer.
 - ^1H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A total of 16 scans were collected.
 - ^{13}C NMR: Proton-decoupled spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds. Approximately 1024 scans were accumulated to achieve a sufficient signal-to-noise ratio.
- Data Processing: The resulting Free Induction Decays (FIDs) were processed with an exponential line broadening of 0.3 Hz for ^1H and 1.0 Hz for ^{13}C spectra prior to Fourier transformation. The spectra were referenced to the TMS signal at 0.00 ppm for ^1H and the residual CDCl_3 signal at 77.16 ppm for ^{13}C .

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid **3,4,5-Trimethoxybenzonitrile** was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation and Data Acquisition: An FTIR spectrometer equipped with a single-reflection diamond ATR accessory was used. A background spectrum of the clean, empty ATR crystal was recorded. Pressure was applied to the sample using the instrument's clamp to ensure good contact with the crystal. The sample spectrum was then recorded in the range of 4000-400 cm^{-1} . A total of 32 scans were co-added at a resolution of 4 cm^{-1} .
- Data Processing: The final spectrum was presented as transmittance versus wavenumber (cm^{-1}).

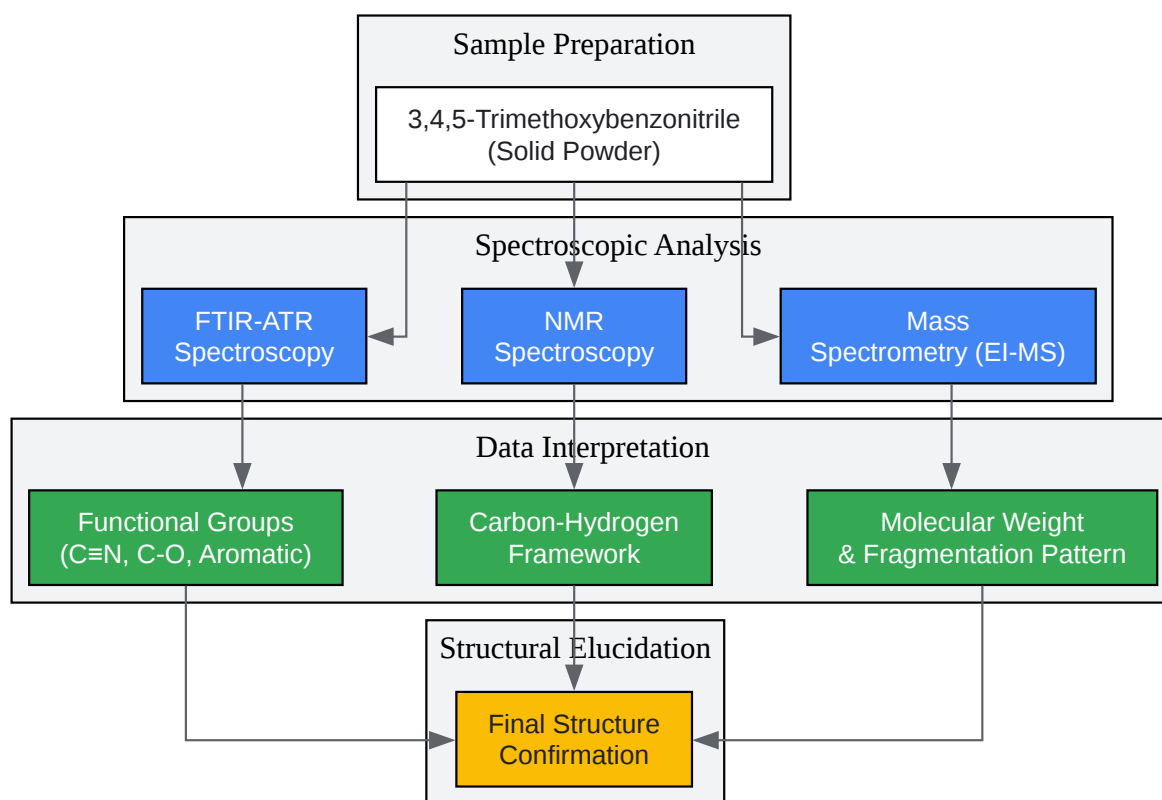
Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **3,4,5-Trimethoxybenzonitrile** was prepared in methanol (approximately 1 mg/mL).

- **Instrumentation and Data Acquisition:** An Electron Ionization (EI) mass spectrometer was used. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV. The mass spectrum was scanned over a mass-to-charge (m/z) range of 40-500 amu.
- **Data Processing:** The resulting mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions. The relative intensities were calculated with respect to the base peak.

Visualization of Spectroscopic Workflow

The logical flow for the characterization of a chemical compound like **3,4,5-Trimethoxybenzonitrile** using multiple spectroscopic techniques is illustrated below. This workflow ensures a comprehensive structural elucidation, from functional group identification to the precise mapping of atoms.



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Workflow for the spectroscopic analysis of **3,4,5-Trimethoxybenzonitrile**.

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References

- 1. pubs.acs.org [pubs.acs.org]
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